(2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid
Overview
Description
Phytohormone produced by many human and animal cells including immune, cardiovascular, pancreatic and stem cells. Universal signaling molecule that binds to PTX-sensitive G protein receptor complexes activating downstream pathways. Regulates cell growth, development and immune responses. Also involved in induction of epigenetic histone modifications.
Abscisic acid (ABA) is a plant hormone with diverse roles in disease resistance, plant development, and response to stresses (water, salt, temperature, and pathogens). It is also produced by some plant pathogenic fungi. In addition to key roles in regulating stomatal closing, seed dormancy, and cell division, ABA regulates gene expression and may contribute to epigenetic changes at the chromatin level. The (+)-enantiomer is the naturally occurring and more active form of ABA.
The natural isomer of the abscission-accelerating plant hormone. (+)-Abscisic acid is a plant hormone and growth regulator involved in several physiological mechanisms including seed dormancy, leaf abscission, stomatal movement, and plant stress responses such as drought. Abscisic acid has been used in a study to learn about expression analysis of four peroxiredoxin genes from Tamarix hispida.
(S)-(+)-Abscisic acid, also known as abscisic acid or (S)-abscisate, belongs to the class of organic compounds known as abscisic acids and derivatives. These are terpene compounds containing the abscisic acid moiety, which is characterized by a 3-methylpenta-2, 4-dienoic acid attached to the C1 carbon of a 4-oxocyclohex-2-ene moiety (S)-(+)-Abscisic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (S)-(+)-abscisic acid is primarily located in the cytoplasm and membrane (predicted from logP) (S)-(+)-Abscisic acid can be converted into (S)-2-trans-abscisic acid D-glucopyranosyl ester and (S)-2-trans-abscisic acid beta-D-glucopyranosyl ester. Outside of the human body, (S)-(+)-abscisic acid can be found in a number of food items such as common pea, garden tomato (var. ), brassicas, and yellow wax bean. This makes (S)-(+)-abscisic acid a potential biomarker for the consumption of these food products.
(S)-2-trans-abscisic acid is a 2-trans-abscisic acid with (S)-configuration at the chiral centre. It is a conjugate acid of a (S)-2-trans-abscisate. It is an enantiomer of a (R)-2-trans-abscisic acid.
Abscission-accelerating plant growth substance isolated from young cotton fruit, leaves of sycamore, birch, and other plants, and from potatoes, lemons, avocados, and other fruits.
Scientific Research Applications
Activation of PPARγ
This compound can activate PPARγ, a type of protein that regulates the expression of genes involved in fat and glucose metabolism . This activation can counteract the Epithelial–Mesenchymal Transition (EMT) process in skin carcinogenesis .
Prevention of UV Damage
The compound has shown protective effects against UVB-induced oxidative stress and DNA damage in normal human keratinocytes (NHKs) .
Inhibition of Cell Proliferation
In squamous cell carcinoma A431 cells, the compound inhibited cell proliferation and increased the expression of differentiation markers .
Counteracting EMT
The compound counteracted the TGF-β1-dependent increase in mesenchymal markers, intracellular ROS, the activation of EMT-related signal transduction pathways, and cells’ migratory capacity .
Balancing Cell Membrane Lipid Remodeling
The compound, especially when combined with another compound called A02, counterbalanced the TGF-β1-induced cell membrane lipid remodeling and the release of bioactive lipids involved in EMT .
Reduction of Active Cell Proliferation
In vivo experiments on a murine model showed the reduction of areas characterized by active cell proliferation in response to topical treatment with the compound .
properties
IUPAC Name |
(2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIDBLDQVAYHNE-YKALOCIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(/C=C/C(=C\C(=O)O)/C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0036766 | |
Record name | (+)-(S)-Abscisic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0036766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Abscisic acid | |
CAS RN |
21293-29-8 | |
Record name | Abscisic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21293-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Abscisic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021293298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abscisic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16829 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (+)-(S)-Abscisic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0036766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [S-(Z,E)]-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.275 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ABSCISIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72S9A8J5GW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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